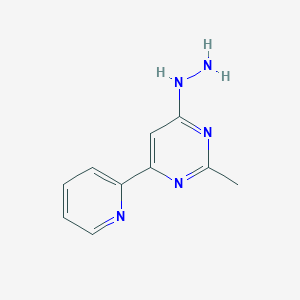

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine

Description

Properties

IUPAC Name |

(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-13-9(6-10(14-7)15-11)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKHWKGKVSSXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Design and Cyclization Mechanisms

A plausible starting material is a β-diketone derivative containing a pyridin-2-yl substituent. For example, 1-(pyridin-2-yl)-3-ketobutane could react with a hydrazine derivative to form the pyrimidine ring. However, traditional pyrimidine syntheses often employ urea or guanidine as nitrogen donors. To introduce the hydrazino group (-NH-NH), hydrazine itself or a protected hydrazine derivative may serve as the nitrogen source during cyclization.

In a protocol analogous to the synthesis of 4-amino-2,6-dimethoxypyrimidine, methyl cyanoacetate and urea undergo cyclization in the presence of sodium methoxide to form a pyrimidinedione intermediate. Adapting this method, substituting urea with hydrazine could theoretically yield a hydrazino-substituted pyrimidine. However, this approach requires careful optimization, as hydrazine’s nucleophilicity may lead to side reactions or over-substitution.

Solvent and Catalytic Systems

Cyclization reactions are commonly conducted in polar aprotic solvents (e.g., DMF, ethanol) under reflux conditions. For instance, the RSC document describes the use of ethanol and hydrazine monohydrate in pyrazole synthesis, suggesting similar conditions could facilitate pyrimidine formation. Catalytic bases such as sodium hydroxide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency.

Post-Cyclization Functionalization: Introducing the Hydrazino Group

An alternative strategy involves synthesizing a halogenated pyrimidine intermediate followed by nucleophilic substitution with hydrazine. This two-step approach is widely used in heterocyclic chemistry to install amino or hydrazino groups.

Synthesis of 4-Chloro-2-methyl-6-pyridin-2-ylpyrimidine

Chlorination of a 4-hydroxypyrimidine precursor using phosphorus oxychloride (POCl) is a standard method to generate chloropyrimidines. For example, treating 2-methyl-6-pyridin-2-ylpyrimidin-4-ol with POCl under reflux yields the corresponding 4-chloro derivative. However, this method’s environmental impact due to phosphorus-containing waste necessitates alternative chlorinating agents or greener protocols.

Hydrazine Substitution Reaction

The 4-chloro intermediate reacts with excess hydrazine in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures (60–80°C). This nucleophilic aromatic substitution proceeds via an SAr mechanism, where the chloride leaving group is displaced by hydrazine. The reaction time and temperature must be optimized to maximize yield and minimize side products like diazene derivatives.

Example Protocol

-

Chlorination : 2-Methyl-6-pyridin-2-ylpyrimidin-4-ol (10 mmol) is refluxed with POCl (30 mmol) in anhydrous toluene for 6 hours. The mixture is cooled, quenched with ice water, and extracted with dichloromethane to isolate 4-chloro-2-methyl-6-pyridin-2-ylpyrimidine.

-

Hydrazine Substitution : The chlorinated intermediate (5 mmol) is heated with hydrazine monohydrate (15 mmol) in ethanol at 70°C for 12 hours. The product is purified via recrystallization or column chromatography.

Direct Cyclization with Hydrazine Derivatives

Incorporating the hydrazino group during pyrimidine ring formation offers a streamlined synthetic route. This method requires designing precursors that enable simultaneous ring closure and hydrazine integration.

Hydrazine as a Nitrogen Source

Reacting a 1,3-diketone containing a pyridin-2-yl group with hydrazine under acidic or basic conditions could yield the target compound. For instance, 1-(pyridin-2-yl)-3-ketobutane and hydrazine hydrate in ethanol under reflux may form 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine directly. However, competing reactions (e.g., formation of pyrazoles) must be suppressed through careful control of stoichiometry and reaction conditions.

Protective Group Strategies

To prevent over-reaction or decomposition, protective groups (e.g., Boc for hydrazine) can be employed. After cyclization, deprotection under mild acidic conditions unveils the hydrazino group. This approach is particularly useful when reactive intermediates are involved.

Spectroscopic Characterization and Analytical Data

Characterization of 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine relies on NMR, IR, and mass spectrometry. Key spectral features include:

-

H NMR : A singlet for the methyl group (~2.5 ppm), aromatic protons from the pyridine and pyrimidine rings (7.5–8.8 ppm), and hydrazino NH signals (~4–5 ppm).

-

C NMR : Peaks corresponding to the pyrimidine carbons (150–160 ppm), pyridine carbons (120–140 ppm), and methyl carbon (~20 ppm).

-

IR : Stretching vibrations for N-H (3300–3500 cm) and C=N (1600–1650 cm).

Environmental and Industrial Considerations

Traditional methods using POCl pose environmental challenges due to toxic byproducts . Greener alternatives, such as using dimethyl carbonate as a methylating agent or mechanochemical synthesis, are emerging. For large-scale production, continuous-flow reactors could enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of azo compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine has been investigated for its antimicrobial and anticancer properties . Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents.

- Anticancer Activity : Studies have shown that derivatives of pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Agricultural Applications

The compound has potential applications as a herbicide intermediate . Its structural characteristics allow it to be utilized in the synthesis of herbicides that target specific plant pathways, enhancing crop protection strategies.

- Synthesis of Herbicides : The preparation of herbicides often involves intermediates like 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine, which can be transformed into more complex structures with herbicidal activity .

Coordination Chemistry

In coordination chemistry, 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine serves as a ligand . Its ability to form complexes with metal ions is crucial for catalysis and materials development.

- Metal Complex Formation : The compound can coordinate with transition metals, leading to the formation of complexes that exhibit unique electronic properties suitable for catalysis and other applications in materials science.

Case Study: Anticancer Evaluation

A study evaluated the anticancer properties of various pyrimidine derivatives, including 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine. The results demonstrated significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study: Herbicide Development

Research conducted on the synthesis of herbicides using 4-hydrazino-2-methyl-6-pyridin-2-ylpyrimidine revealed its effectiveness as an intermediate in creating compounds that selectively inhibit weed growth without affecting crop yield. This study highlighted the importance of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

Key Observations:

- Substituent Position: The placement of the hydrazino group at position 4 (vs. position 2 in ) may influence hydrogen-bonding patterns and target selectivity.

- Heterocyclic vs.

- Electron-Withdrawing vs. Electron-Donating Groups: The hydroxy group in increases polarity and hydrogen-bonding capacity, whereas the methylthio group in enhances lipophilicity, impacting bioavailability .

Physicochemical Properties

Pharmacological Implications

- Pyridin-2-yl Substituent: Compared to fluoropyridinyl analogs (e.g., 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine in ), the pyridin-2-yl group lacks fluorine’s electronegativity but retains planar geometry for π-π interactions in enzyme active sites .

- Patent Derivatives: Compounds in feature piperazinyl and fluoropropyl groups, which are commonly used to improve pharmacokinetics (e.g., blood-brain barrier penetration). The target compound’s pyridinyl group may limit such effects but could enhance target specificity .

Biological Activity

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in the realms of oncology and anti-inflammatory responses. This article explores the biological activity of this compound, drawing from various studies that highlight its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine features a pyrimidine core substituted with hydrazine and pyridine moieties. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets, including kinases and inflammatory mediators.

Research indicates that compounds similar to 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine can inhibit several key enzymes involved in cancer proliferation and inflammation. Notably, hydrazone derivatives have shown promise in targeting kinases such as Focal Adhesion Kinase (FAK), which is implicated in cancer cell survival and migration.

Key Findings:

- Inhibition of FAK : Studies demonstrated that derivatives of pyrimidine compounds could inhibit FAK with IC50 values as low as 35 nM, significantly affecting thyroid cancer cell lines like TPC-1 .

- Anti-proliferative Effects : The compound exhibited notable anti-proliferative effects against various cancer cell lines, with IC50 values ranging from 0.113 to 1.460 μM for related compounds .

Anticancer Activity

4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine has been linked to the following anticancer properties:

- Cytotoxicity : Exhibits moderate to high cytotoxic activity against thyroid cancer cells.

- Mechanistic Insights : The compound's ability to inhibit FAK phosphorylation suggests a mechanism that disrupts cancer cell signaling pathways critical for growth and metastasis .

Anti-inflammatory Properties

Hydrazone derivatives have also been associated with anti-inflammatory effects:

- Inhibition of COX Enzymes : Compounds similar to 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine have shown potent inhibition of COX enzymes, which are vital in the inflammatory response. For instance, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution using hydrazine hydrate with a chlorinated pyrimidine precursor (e.g., 4-chloro-2-methyl-6-pyridin-2-ylpyrimidine). Reaction conditions include methanol as solvent, room temperature stirring for 5–6 hours, and recrystallization from ethyl acetate to achieve ~65% yield. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., hydrazine:chloro precursor = 1.5:1) can improve efficiency .

Q. How can the structural identity of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Resolves planar molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming supramolecular chains) .

- NMR and IR : Confirm hydrazino (–NHNH₂) and pyridinyl substituents via characteristic peaks (e.g., NH₂ stretching at ~3300 cm⁻¹ in IR; aromatic proton signals in ¹H NMR) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in hexane. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation of the hydrazino group. Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. How do structural modifications of the hydrazino group impact biological activity, and what strategies mitigate instability?

- Methodological Answer :

- Derivatization : Acylation or alkylation of the hydrazino group (e.g., forming hydrazones) enhances stability and modulates bioactivity. For example, coupling with carbonyl-containing fragments improves pharmacokinetics .

- SAR Studies : Test derivatives in vitro for target engagement (e.g., enzyme inhibition assays). Hydrazino-pyrimidines show affinity for α7 nicotinic acetylcholine receptors and kinase targets .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target specificity.

- Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may skew results .

Q. How can computational modeling guide the design of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine derivatives with improved selectivity?

- Methodological Answer :

- Docking Simulations : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on π-π stacking with pyridinyl groups and hydrogen bonding with the hydrazino moiety.

- ADMET Prediction : Tools like SwissADME predict solubility and metabolic stability, prioritizing derivatives with lower hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.